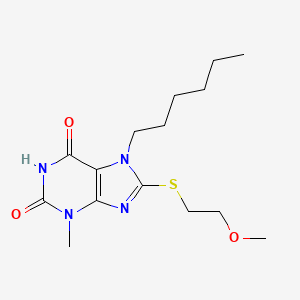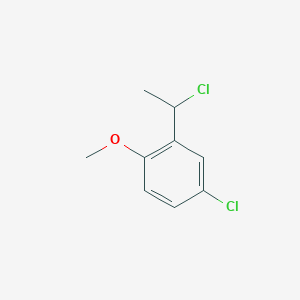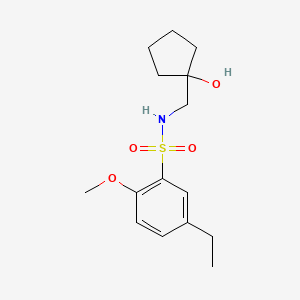![molecular formula C25H25N3O2S2 B2614092 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea CAS No. 1115948-62-3](/img/structure/B2614092.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N’-benzylurea” is a compound that contains a benzothiazole ring, which is a bicyclic system with multiple applications . Benzothiazoles have been studied for their potential in various fields, including as optical materials and for their biological potential .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazole derivatives involves the coupling between aromatic aldehydes and o-aminothiophenols .Molecular Structure Analysis
The structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole derivatives show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They exhibit bright blue-violet, green, and orange emission in aggregated states .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative, 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo thiadiazol-3-yl)benzo[d]thiazol-2-amine, was found to have a melting point of 254–256 °C .科学的研究の応用
Antioxidant Activity and Protective Effects
Benzothiazole derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea, have demonstrated significant antioxidant activity. In a study evaluating benzothiazole-isothiourea derivatives, one compound exhibited potent free radical scavenging activity and protective effects against acetaminophen-induced hepatotoxicity. This compound increased reduced glutathione content and decreased malondialdehyde levels, demonstrating its potential in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).
Antitumor Activities
Several studies have explored the antitumor properties of benzothiazole derivatives, showing potent and selective activity against various cancer cell lines. For instance, 2-(4-aminophenyl)benzothiazoles have been highlighted for their effectiveness against breast, ovarian, colon, and renal cell carcinomas. The mechanisms behind their antitumor activities, including selective accumulation and metabolism in sensitive cell lines, underline their potential for cancer therapy. Notably, modifications such as N-acylation have been studied to understand their impact on antitumor efficacy, revealing insights into the role of metabolism in their mode of action (Chua et al., 1999).
Diuretic Activity
Benzothiazole derivatives have also been evaluated for their diuretic activity, with specific compounds showing promising results in vivo. Among a series of synthesized compounds, one particular N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivative stood out for its diuretic potential (Yar & Ansari, 2009).
Prodrug Development for Enhanced Drug Delivery
The development of amino acid prodrugs of benzothiazole derivatives represents a significant advancement in enhancing the solubility and bioavailability of these compounds for cancer treatment. Prodrugs designed to improve the pharmacokinetic profile and reduce toxic side effects have shown efficacy in preclinical models, demonstrating their suitability for clinical evaluation (Bradshaw et al., 2002).
作用機序
Target of action
Benzothiazole-based compounds have been studied for their anti-tubercular activity . The target of these compounds is often DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of action
Benzothiazole-based compounds inhibit the activity of the target enzyme, thereby disrupting the synthesis of the mycobacterial cell wall . This leads to the death of the mycobacteria .
Biochemical pathways
The primary pathway affected by benzothiazole-based compounds is the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, these compounds disrupt the production of arabinogalactan, leading to the death of the mycobacteria .
Result of action
The primary result of the action of benzothiazole-based compounds is the death of mycobacteria due to the disruption of the arabinogalactan biosynthesis pathway .
将来の方向性
Benzothiazole derivatives have been studied extensively for their potential biological activities. They have shown promise in areas such as anti-tubercular compounds , and there is ongoing research into their potential applications in other areas. Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.
特性
IUPAC Name |
N-(4-butylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-3-4-8-17-11-13-19(14-12-17)26-22(29)16-31-25-27-20-15-21(18-9-6-5-7-10-18)32-23(20)24(30)28(25)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSPTRSVFNMOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)

![4-chloro-N-({4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2614020.png)


![2-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2614024.png)
![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2614026.png)

![4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine](/img/structure/B2614028.png)
![Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide](/img/structure/B2614030.png)

